5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine
Overview
Description
“5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine” is a chemical compound with the CAS Number: 1528795-75-6. It has a molecular weight of 256.23 . The IUPAC name for this compound is 5-methyl-1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-amine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were synthesized by the click reaction of the dihydropyrimidinones, bearing a terminal alkynyl group, with various substituted aryl azides at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11F3N4/c1-7-10(15)16-17-18(7)6-8-2-4-9(5-3-8)11(12,13)14/h2-5H,6,15H2,1H3 . This code provides a unique representation of the molecule’s structure.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been synthesized using click reactions .
Physical and Chemical Properties Analysis
This compound is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Synthesis and Chemical Properties
- 5-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine has been a focal point in the synthesis of various chemical compounds. For instance, 2-Phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole was synthesized as part of a study exploring the creation of different azole series compounds. This study was significant in understanding the synthesis routes and chemical behavior of such compounds (Meshcheryakov & Shainyan, 2004).
Biological Activities
Antimicrobial Activities :
- Triazole derivatives, including structures related to this compound, have been synthesized and evaluated for their antimicrobial activities. For example, new 1,2,3-triazolyl pyrazole derivatives were synthesized and showed a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).
- Similarly, some novel 1,2,4-triazole derivatives were synthesized and screened for their antimicrobial activities, with several compounds exhibiting good or moderate activities against test microorganisms (Bektaş et al., 2007).
Anti-cancer Activities :
- A study focusing on 1,2,3-triazolyl chalcone derivatives synthesized compounds that showed promising anti-microbial, anti-oxidant, and anti-cancer activities. The compounds particularly demonstrated significant effects on breast cancer cell lines, highlighting the potential of triazole derivatives in cancer treatment (Bhat et al., 2016).
Safety and Hazards
The safety information available for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can catalyze the conversion of dihydroorotate to orotate with quinone as an electron acceptor . This suggests that 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that this compound might affect multiple biochemical pathways and have downstream effects on a variety of biological processes.
Result of Action
Similar compounds have been found to display a broad spectrum of antimicrobial activities and moderate to good antioxidant activities . This suggests that this compound might have similar effects.
Action Environment
It’s known that the rate of reaction of similar compounds can be influenced by differences in electronegativity . This suggests that environmental factors might also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes. Additionally, this compound has been shown to bind to specific protein receptors, modulating their activity and influencing downstream signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to increased cell proliferation and survival. Furthermore, it has been reported to upregulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound binds to the active site of certain enzymes, inhibiting their activity and preventing the formation of reactive oxygen species. Additionally, it can activate transcription factors that regulate the expression of genes involved in cellular stress responses, thereby modulating the cell’s overall response to environmental stressors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation rates and metabolic activity. These temporal effects highlight the importance of considering the duration of exposure when evaluating the biochemical and cellular impacts of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhanced antioxidant defense and improved cellular function. At higher doses, this compound can induce toxic effects, including oxidative damage, inflammation, and apoptosis. These findings underscore the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glutathione. These metabolic processes result in the formation of water-soluble metabolites that can be readily excreted from the body. Additionally, this compound has been shown to influence metabolic flux, altering the levels of key metabolites involved in energy production and redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporters, facilitating its uptake into cells and subsequent distribution to various cellular compartments. Additionally, this compound can bind to plasma proteins, influencing its bioavailability and accumulation in target tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. Additionally, this compound has been observed to accumulate in the mitochondria, where it modulates mitochondrial function and influences cellular energy metabolism. The subcellular localization of this compound is regulated by specific targeting signals and post-translational modifications that direct it to the appropriate cellular compartments .
Properties
IUPAC Name |
5-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]triazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4/c1-7-10(15)16-17-18(7)6-8-2-4-9(5-3-8)11(12,13)14/h2-5H,6,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUIRVCPINOZIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1528795-75-6 | |
Record name | 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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